molecular formula C14H10ClF3N2S B4283253 N-(2-chlorophenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea

N-(2-chlorophenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea

Cat. No.: B4283253
M. Wt: 330.8 g/mol
InChI Key: IKNYGQIDDSMGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea, commonly known as CTPT, is a synthetic chemical compound that has been extensively studied in scientific research. CTPT belongs to the class of thiourea derivatives and is known to exhibit a wide range of biological activities.

Scientific Research Applications

CTPT has been extensively studied for its biological activities. It has been shown to possess anti-tumor, anti-inflammatory, and anti-viral properties. CTPT has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. It has also been shown to inhibit the replication of the influenza virus and herpes simplex virus.

Mechanism of Action

The mechanism of action of CTPT is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. CTPT has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
CTPT has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells. CTPT has also been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in tumor metastasis. In addition, CTPT has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the advantages of CTPT is that it is a synthetic compound that can be easily synthesized in the laboratory. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of CTPT is that it has low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of CTPT is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the study of CTPT. One area of research is to further elucidate the mechanism of action of CTPT. This could involve studying the effects of CTPT on specific enzymes and signaling pathways. Another area of research is to investigate the potential of CTPT as a therapeutic agent for various diseases. This could involve testing the efficacy of CTPT in animal models of cancer, inflammation, and viral infections. Finally, future research could focus on developing more water-soluble derivatives of CTPT that could be used in a wider range of experiments.
Conclusion
In conclusion, CTPT is a synthetic chemical compound that has been extensively studied for its biological activities. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. CTPT has been shown to inhibit the activity of certain enzymes and signaling pathways, but its mechanism of action is not fully understood. CTPT has a number of advantages and limitations for use in laboratory experiments, and there are several future directions for research on this compound.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2S/c15-11-3-1-2-4-12(11)20-13(21)19-10-7-5-9(6-8-10)14(16,17)18/h1-8H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNYGQIDDSMGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC2=CC=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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